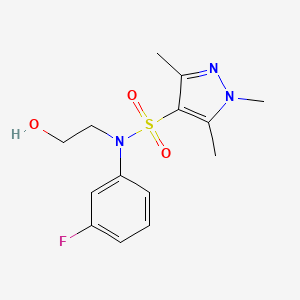![molecular formula C19H19N3O2 B7664090 1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one](/img/structure/B7664090.png)
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one, also known as MODAFINIL, is a synthetic compound that has been used in scientific research for its ability to enhance cognitive function and promote wakefulness. MODAFINIL is a eugeroic agent, which means it promotes wakefulness and alertness without causing significant side effects or interfering with normal sleep patterns.
Mecanismo De Acción
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also inhibits the reuptake of these neurotransmitters, leading to increased activity in the brain. This increased activity promotes wakefulness and alertness, as well as improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, increased histamine release, and increased activity in the prefrontal cortex. It has also been shown to decrease the activity of certain neurotransmitters, such as GABA, which can lead to increased wakefulness and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one has several advantages for use in lab experiments, including its ability to enhance cognitive function and promote wakefulness without causing significant side effects or interfering with normal sleep patterns. However, its effects can be variable depending on the individual, and it can be difficult to control for individual differences in response to the drug.
Direcciones Futuras
There are several future directions for research on 1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one, including its potential use in treating cognitive impairment in conditions such as Alzheimer's disease and traumatic brain injury. It may also have potential as a treatment for depression, as it has been shown to improve mood in some individuals. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to develop more effective and targeted treatments based on its effects.
Métodos De Síntesis
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one is synthesized through a multi-step process that involves the reaction of 2-benzhydrylsulfinylacetamide with hydrazine hydrate to form 2-benzhydrylsulfinyl-N-hydroxyacetamide. This intermediate is then reacted with thionyl chloride to form 2-benzhydrylsulfinylacetamide chloride, which is then reacted with 2-amino-5-methylthiazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[3-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one has been extensively studied for its ability to enhance cognitive function and promote wakefulness. It has been shown to improve attention, memory, and executive function in healthy individuals, as well as in individuals with cognitive impairment. It has also been used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder.
Propiedades
IUPAC Name |
1-[3-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17(23)14-8-6-9-15(11-14)20-12-18-21-22-19(24-18)16-10-5-4-7-13(16)2/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFTUQMZRIJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)NCC2=NN=C(O2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,2-dimethylcyclohexan-1-amine](/img/structure/B7664012.png)
![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)
![2-[2-(2-Methylfuran-3-yl)sulfanylethoxy]ethanol](/img/structure/B7664020.png)
![1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664022.png)

![1-[[(5-Methylfuran-2-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7664039.png)
![3-(2-chlorophenyl)-N-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]propanamide](/img/structure/B7664059.png)
![N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(3-ethylphenyl)acetamide](/img/structure/B7664073.png)
![N-[2-chloro-4-(methylcarbamoyl)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7664081.png)

![4-chloro-3-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-N-methylbenzamide](/img/structure/B7664106.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-fluoro-4-methylbenzamide](/img/structure/B7664107.png)
![2-(2-methylfuran-3-yl)sulfanyl-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7664109.png)
